molecular formula C12H18Cl2N2O2 B13763459 3'-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride CAS No. 108631-19-2

3'-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride

Cat. No.: B13763459
CAS No.: 108631-19-2
M. Wt: 293.19 g/mol
InChI Key: STHQRDSGIWCPPH-UHFFFAOYSA-N
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Description

3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2·HCl It is a derivative of acetanilide, characterized by the presence of a chloro group at the 3’ position and a methoxypropylamino group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride typically involves the acetylation of aniline derivatives. One common method includes the reaction of 3-chloroaniline with acetic anhydride to form 3’-chloroacetanilide. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride is unique due to the combination of its chloro and methoxypropylamino substituents, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

CAS No.

108631-19-2

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride

InChI

InChI=1S/C12H17ClN2O2.ClH/c1-17-7-3-6-14-9-12(16)15-11-5-2-4-10(13)8-11;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H

InChI Key

STHQRDSGIWCPPH-UHFFFAOYSA-N

Canonical SMILES

COCCC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-]

Origin of Product

United States

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